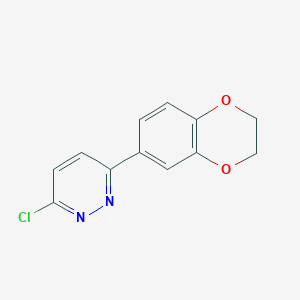

3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

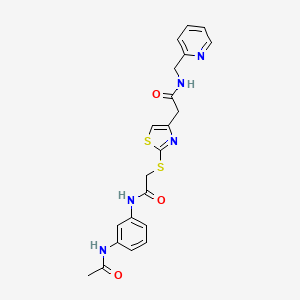

The compound “3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine” is a complex organic molecule that contains a pyridazine ring, a benzodioxin ring, and a chlorine atom . Pyridazine is a six-membered ring with two nitrogen atoms, while benzodioxin is a fused ring structure containing a benzene and a dioxin ring .

科学的研究の応用

Synthesis and Structural Analysis

Research into pyridazine derivatives, including those structurally related to 3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine, emphasizes their significant pharmaceutical importance due to the unique properties of heterocyclic compounds. A study detailed the synthesis, structure analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks of a pyridazine analog. This compound was synthesized through a process involving dry dichloromethane, highlighting its potential in medicinal chemistry due to the molecular interactions and packing of molecules as understood through XRD, DFT calculations, and Hirshfeld surface analysis (Sallam et al., 2021).

Reactivity with Sodium Methoxide and Amines

Another study explored the reactivity of benzodioxinopyridazines with sodium methoxide and amines, leading to the synthesis of new compounds. This investigation showcases the compound's versatility in creating a variety of derivatives, essential for developing new pharmaceuticals or materials with specific properties (Oishi et al., 2004).

Corrosion Inhibition

Pyridazine derivatives have also been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. These studies utilize electrochemical, spectroscopic, and theoretical computational chemistry techniques to demonstrate that pyridazine derivatives, due to their molecular structure, can offer protection against corrosion, implicating their potential in industrial applications (Mashuga et al., 2017).

Antiviral Activities

Research into pyridazine derivatives extends into the biomedical field, where certain compounds have been synthesized and tested for their antiviral activities. These compounds, including structurally related analogs to this compound, have been evaluated against various viruses, demonstrating the potential for development into antiviral agents. Such research provides a basis for the continued exploration of pyridazine derivatives in therapeutic applications, underscoring their potential to inhibit viral replication in vitro (Galtier et al., 2003).

Luminescent Properties

Complexes based on substituted pyridazine ligands, including those similar to this compound, have been synthesized to explore their structural and luminescent properties. The research into these complexes aims to understand their potential applications in materials science, particularly in the development of new luminescent materials for various technological applications (Zhou et al., 2017).

将来の方向性

The future research directions for “3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

作用機序

Target of Action

Compounds with similar structures have been reported to exhibit antibacterial properties .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit bacterial biofilm growth .

Result of Action

It has been reported that similar compounds have antibacterial properties and can inhibit bacterial biofilm growth .

特性

IUPAC Name |

3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-12-4-2-9(14-15-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNRSHFKJFDOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2808220.png)

![4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2808224.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2808225.png)

![2-Chloro-N-methyl-N-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2808226.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methoxybenzamide](/img/structure/B2808231.png)

![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)

![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)